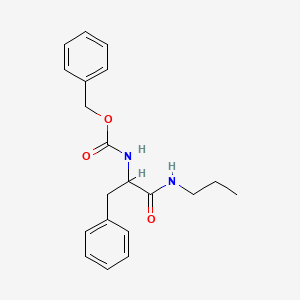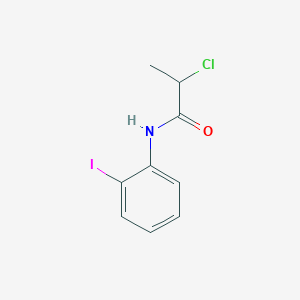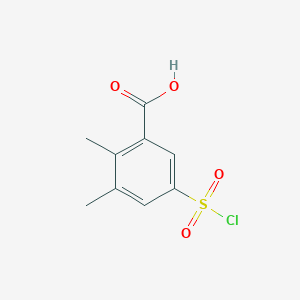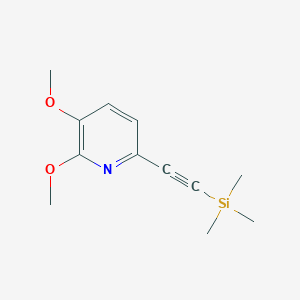
2,3-二甲氧基-6-((三甲基硅基)乙炔基)吡啶
描述
2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine: is an organosilicon compound with the molecular formula C12H17NO2Si and a molecular weight of 235.35 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two methoxy groups at positions 2 and 3, and a trimethylsilyl-ethynyl group at position 6 . It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .
科学研究应用
Chemistry: 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine is used as a building block in the synthesis of heterocyclic compounds and organosilicon reagents .
Biology and Medicine:
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and specialty chemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxypyridine as the starting material.
Formation of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, where 2,3-dimethoxypyridine is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), and at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as column chromatography .
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the pyridine ring, where the methoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction: The ethynyl group can participate in oxidation and reduction reactions, leading to the formation of various functionalized derivatives.
Cross-Coupling Reactions: The trimethylsilyl-ethynyl group can be involved in cross-coupling reactions, such as Sonogashira and Suzuki couplings, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Copper Co-Catalysts: Often used in conjunction with palladium catalysts.
Anhydrous Solvents: Such as THF and DMF, to maintain an inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .
作用机制
The mechanism of action of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl-ethynyl group can undergo nucleophilic attack, while the methoxy groups can be involved in electrophilic substitution reactions . These properties make it a versatile compound in organic synthesis .
相似化合物的比较
2,3-Dimethoxy-6-(trimethylsilyl)pyridine: Lacks the ethynyl group but has similar reactivity due to the presence of the trimethylsilyl group.
3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine: Contains an imidazo[4,5-b]pyridine ring instead of a pyridine ring.
4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine: Features a pyrrolo[2,3-b]pyridine ring.
Uniqueness: 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine is unique due to the combination of methoxy and trimethylsilyl-ethynyl groups on the pyridine ring, which imparts distinct reactivity and versatility in organic synthesis .
属性
IUPAC Name |
2-(5,6-dimethoxypyridin-2-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2Si/c1-14-11-7-6-10(13-12(11)15-2)8-9-16(3,4)5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYWZFBARMYPPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C#C[Si](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate](/img/structure/B1452628.png)
![1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1452631.png)
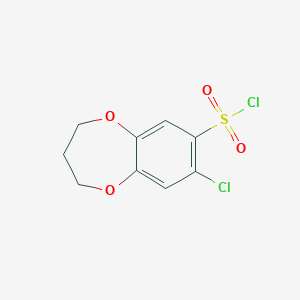
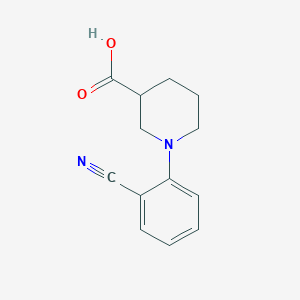
![Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B1452638.png)
![2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1452639.png)
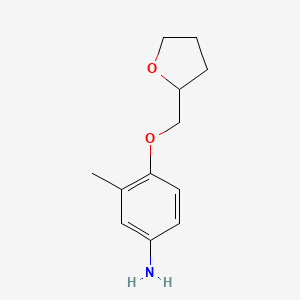
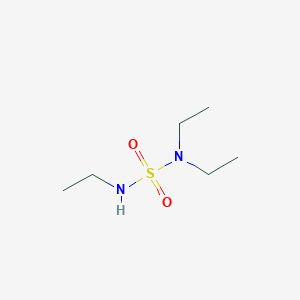
![3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1452643.png)

